Biuret

Catalog No.
S560591
CAS No.
108-19-0
M.F
C2H5N3O2
M. Wt
103.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Biuret

CAS Number

108-19-0

Product Name

Biuret

IUPAC Name

carbamoylurea

Molecular Formula

C2H5N3O2

Molecular Weight

103.08 g/mol

InChI

InChI=1S/C2H5N3O2/c3-1(6)5-2(4)7/h(H5,3,4,5,6,7)

InChI Key

OHJMTUPIZMNBFR-UHFFFAOYSA-N

SMILES

C(=O)(N)NC(=O)N

Solubility

SOL IN 100 G WATER: 2.01 G @ 25 °C, 7 G @ 50 °C, 20 G @ 75 °C, 53.5 G @ 105.5 °C; FREELY SOL IN ALCOHOL; VERY SLIGHTLY SOL IN ETHER

Synonyms

Allophanamide, Biuret, Carbamylurea

Canonical SMILES

C(=O)(N)NC(=O)N

Protein Quantification

The primary application of biuret in scientific research is the quantification of protein concentration in various biological samples. This method, known as the biuret assay, relies on the ability of the biuret reagent to chelate with peptide bonds (amide linkages) present in proteins. The chelation process results in a color change, typically from blue to violet, whose intensity is proportional to the protein concentration in the sample []. This allows researchers to measure the amount of protein present in different solutions, such as cell lysates, purified protein preparations, and body fluids [].

The biuret assay offers several advantages in scientific research:

  • Simplicity and ease of use: The biuret assay requires minimal equipment and is relatively straightforward to perform compared to other protein quantification methods [].
  • Cost-effectiveness: The biuret reagent is inexpensive, making it a budget-friendly option for laboratories [].
  • Wide applicability: The assay can be used to quantify a broad range of proteins with minimal interference from other biological molecules [].
  • Lower sensitivity: Compared to other methods like Bradford assay or bicinchoninic acid (BCA) assay, the biuret assay is less sensitive and may not be suitable for detecting very low protein concentrations [].
  • Interfering substances: Certain chemicals, such as carbohydrates and some detergents, can interfere with the assay and lead to inaccurate results [].

Despite these limitations, the biuret assay remains a valuable tool for protein quantification in various research settings, particularly when simplicity, cost-effectiveness, and broad applicability are crucial factors.

Other Applications

Beyond protein quantification, biuret has limited applications in scientific research:

  • Detection of protein adulteration: Biuret is sometimes used as an adulterant in food and animal feed to increase the apparent protein content. The biuret hydrolase enzyme can be used to detect and quantify biuret in these samples [].
  • Research on biuret itself: Researchers may study the properties and interactions of biuret, including its role in various environmental and biological processes.

Biuret is a chemical compound with the formula (H2NCO)2NH(H_2NCO)_2NH. It is produced through the thermal decomposition of urea, typically at temperatures around 180 degrees Celsius. The name "biuret" derives from its structure, which contains two urea units linked by a carbonyl group. Despite its name, biuret itself is not present in the biuret test; rather, the test detects peptide bonds in proteins through a reaction with copper ions in an alkaline environment .

The biuret test involves a reaction where copper(II) ions from a reagent form a complex with the peptide bonds present in proteins. The reaction can be summarized as follows:

  • Preparation of Biuret Reagent: The reagent consists of sodium hydroxide, hydrated copper(II) sulfate, and potassium sodium tartrate.
  • Reaction with Peptides: In an alkaline solution, cupric ions (Cu2+Cu^{2+}) react with nitrogen atoms in peptide bonds to form a mauve-colored chelate complex. The intensity of this color is proportional to the number of peptide bonds present .
  • Color Change: The solution changes from blue (due to copper sulfate) to purple upon the presence of proteins, indicating a positive result for peptide bonds .

Biuret is primarily used as an indicator for proteins and peptides due to its ability to form complexes with peptide bonds. This property makes it invaluable in biochemical assays for determining protein concentration in various samples, such as biological fluids and food products. The biuret reaction is sensitive to the presence of at least two peptide bonds, making it a reliable method for protein quantification .

Biuret is primarily utilized in:

  • Protein Quantification: It serves as a key reagent in the biuret test for measuring protein concentration.
  • Biochemical Assays: Variants of the biuret test, such as the bicinchoninic acid assay and Lowry assay, are widely used in laboratories for protein analysis.
  • Food Industry: It helps assess protein content in food products, ensuring quality control and nutritional labeling .

The interaction of biuret with proteins has been extensively studied. The formation of the purple complex during the biuret test indicates not only the presence of proteins but also provides insights into their concentration. Studies have shown that variations in pH and ionic strength can affect the stability and intensity of the color produced during the reaction. Additionally, other compounds that may interfere with the biuret reaction have been identified, emphasizing the need for careful assay design .

Several compounds share structural or functional similarities with biuret. Below is a comparison highlighting their uniqueness:

CompoundStructureKey Characteristics
UreaH2NCONH2H_2NCONH_2Simple amide; precursor to biuret; lacks peptide bonds.
ThioureaH2NCSNH2H_2NCSNH_2Similar structure; contains sulfur; used in organic synthesis.
GuanidineHNC(NH2)2HNC(NH_2)_{2}Strong base; involved in protein denaturation processes.
CyanamideH2NCOH_2NCOUsed as a fertilizer; structurally similar but distinct functionally.

Biuret's unique feature lies in its ability to specifically form stable complexes with peptide bonds under alkaline conditions, making it particularly useful for protein assays compared to these other compounds .

Physical Description

DryPowder; PelletsLargeCrystals; PelletsLargeCrystals, Liquid

Color/Form

ELONGATED PLATES FROM ETHANOL
NEEDLES FROM WATER CRYSTALLIZING WITH 1 MOLECULE OF WATER PER MOLECULE OF COMPD
WHITE NEEDLES

XLogP3

-0.7

Density

1.467 @ -5 °C/4 °C

Odor

ODORLESS

Melting Point

190 °C, DECOMP

UNII

89LJ369D1H

GHS Hazard Statements

Aggregated GHS information provided by 288 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 31 of 288 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 257 of 288 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (99.61%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Indicators and Reagents

Pictograms

Irritant

Irritant

Other CAS

108-19-0

Wikipedia

Imidodicarbonic diamide

Methods of Manufacturing

...ON A LARGE SCALE BY THE ACTION OF HEAT ON UREA. OTHER SYNTHESES ARE BASED ON TREATMENT OF UREA WITH INORGANIC HALIDES, SUCH AS THIONYL CHLORIDE, ON THE INTERACTION OF UREA & CYANIC ACID, & ON AMMONOLYSIS OF ALLOPHANIC ESTERS & RELATED COMPD.

General Manufacturing Information

Agriculture, forestry, fishing and hunting
Pesticide, fertilizer, and other agricultural chemical manufacturing
Wholesale and retail trade
Imidodicarbonic diamide: ACTIVE
METHODS OF PURIFICATION: CRYSTALLIZATION.
UREA FOR SOME CROPS, SUCH AS IN FOLIAGE SPRAYS FOR CITRUS, SHOULD NOT CONTAIN MORE THAN 0.25% BIURET. (SEE "LB" UREA). /"LB" UREA IS COMMONLY DEFINED AS UREA WITH LESS THAN 0.25% BIURET/.

Analytic Laboratory Methods

SPECTROPHOTOMETRIC (555 NM) & ATOMIC ABSORPTION DETERMINATION IN UREA & MIXED FERTILIZERS.

Dates

Modify: 2023-08-15

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